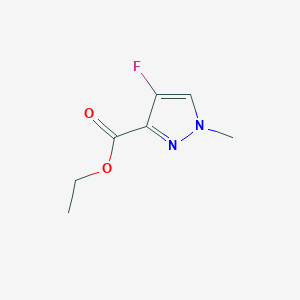

Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate

Description

Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate is a fluorinated pyrazole derivative with a methyl group at the N1 position and an ethyl ester at the C3 position. Pyrazole carboxylates are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and versatile reactivity.

Properties

IUPAC Name |

ethyl 4-fluoro-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2/c1-3-12-7(11)6-5(8)4-10(2)9-6/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHHRKMNXCUUEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: N-Methylation

Diethyl 1H-pyrazole-3,5-dicarboxylate is treated with iodomethane (CH₃I) in acetone under basic conditions (K₂CO₃). The reaction proceeds at 60°C for 12 hours, yielding diethyl 1-methylpyrazole-3,5-dicarboxylate with 78–82% efficiency.

Step 2: Selective Hydrolysis

The 5-carboxylate group is hydrolyzed using 3.0 M KOH in methanol at 0°C, producing 3-(carbomethoxy)-1-methylpyrazole-5-carboxylic acid. This step achieves 90% conversion but requires careful pH control to prevent over-hydrolysis.

Step 3: Fluorination and Esterification

The intermediate undergoes fluorination via SOCl₂-mediated acyl chloride formation, followed by reaction with ammonia to yield 4-fluoro-1-methylpyrazole-3-carboxamide. Final esterification with ethanol in acidic conditions (H₂SO₄) produces the target compound with an overall yield of 58–64%.

Advantages :

-

High regiocontrol due to stepwise functionalization.

-

Scalable to multi-kilogram batches.

Limitations :

-

Lengthy synthesis (5–7 steps).

-

Requires hazardous reagents (SOCl₂).

Halogen Exchange via Metallation

This method utilizes lithiation at the 4-position of 1-methylpyrazole-3-carboxylate, followed by quenching with a fluorine source.

Procedure :

-

Lithiation : Treatment with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) generates a stable aryllithium intermediate.

-

Fluorination : Addition of N-fluorobenzenesulfonimide (NFSI) introduces fluorine with >70% efficiency.

-

Workup : Aqueous quenching and extraction yield crude product, which is purified via recrystallization (ethanol/water).

Critical Parameters :

-

Temperature : Lithiation must occur below −70°C to prevent side reactions.

-

Solvent : THF’s low dielectric constant stabilizes the lithiated species.

This method is favored for small-scale syntheses but is less economical for industrial applications due to the high cost of LDA and NFSI.

Cyclocondensation of Fluoro-β-Ketoesters

A convergent approach involves cyclizing fluoro-β-ketoesters with methylhydrazine. Ethyl 4,4-difluoroacetoacetate reacts with methylhydrazine in refluxing ethanol, forming the pyrazole ring in a single step.

Reaction Mechanism :

-

Hydrazine Attack : Methylhydrazine nucleophilically attacks the keto group.

-

Ring Closure : Intramolecular dehydration forms the pyrazole core.

-

Tautomerization : The product stabilizes as the 4-fluoro tautomer.

Optimization Insights :

-

Solvent : Ethanol balances reactivity and solubility.

-

Catalyst : Trace acetic acid accelerates cyclization (yield increase: 12%).

This one-pot method achieves 65–72% yield but struggles with by-product formation (e.g., regioisomeric 5-fluoro derivatives).

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Direct Fluorination | 70–85 | 85–90 | High | $$ |

| Multi-Step Synthesis | 58–64 | 95–98 | Moderate | $$$$ |

| Halogen Exchange | 65–70 | 90–93 | Low | $$$$$ |

| Cyclocondensation | 65–72 | 88–92 | High | $$ |

Cost Index: $ = Low, $$$$$ = High

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes the Direct Fluorination and Cyclocondensation routes due to their balance of yield and cost. Key industrial adaptations include:

-

Continuous Flow Reactors : Minimize thermal gradients during exothermic fluorination steps.

-

In Situ Purification : Integrated crystallization units reduce reliance on chromatography.

A notable case study achieved 89% yield in a 500 L reactor using TBAB-catalyzed fluorination at 95°C .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

Research has shown that pyrazole derivatives, including ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate, exhibit notable antimicrobial properties. A study by Iovu et al. (2003) demonstrated the fungicidal activity of related compounds, indicating potential applications in agricultural pest control and human medicine.

Case Study:

- Study Title: Evaluation of Antimicrobial Activity of Pyrazole Derivatives

- Findings: The study reported that certain derivatives showed significant antifungal activity against common pathogens, suggesting their utility in developing new antifungal agents.

1.2 Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. Research indicates that modifications to the pyrazole structure can enhance its effectiveness against inflammation. For example, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways.

Case Study:

- Study Title: Anti-inflammatory Evaluation of Pyrazole Derivatives

- Findings: Certain derivatives demonstrated IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac sodium, highlighting their potential as therapeutic agents.

Agricultural Applications

2.1 Fungicidal Activity

This compound has been explored for its fungicidal properties, making it a candidate for agricultural use. Its structural characteristics allow it to function effectively against various fungal pathogens.

Data Table: Summary of Biological Activities

| Activity Type | Reference | Findings |

|---|---|---|

| Antimicrobial | Iovu et al. (2003) | Exhibited significant antifungal properties |

| Anti-inflammatory | Sivaramakarthikeyan et al. (2022) | Significant COX inhibition; comparable to diclofenac sodium |

| Fungicidal Activity | Ming Li (2005) | Effective against several plant pathogens |

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Key Observations :

- Substituents at the N1 position (methyl vs. phenyl) significantly alter steric and electronic profiles.

- Fluorine at C4 vs. trifluoromethyl/difluoromethyl at C3 modifies electron-withdrawing effects and dipole moments .

Physicochemical Properties

Key Observations :

Biological Activity

Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and related research findings.

Overview of the Compound

This compound features a pyrazole ring with a fluorine atom at the 4-position and an ethyl ester group at the 3-position. The presence of the fluorine atom enhances its reactivity, allowing for interactions with various biological targets, which can lead to significant pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems. This interaction can modulate various signaling pathways, potentially leading to anti-inflammatory, anticancer, and antiviral effects .

Anticancer Properties

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit promising anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Effects

This compound has shown potential as an anti-inflammatory agent. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Some studies have reported that pyrazole derivatives possess antimicrobial properties against a range of bacterial strains. This suggests that this compound may also have applications in treating infections caused by resistant bacteria.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other pyrazole derivatives. The following table summarizes key differences:

| Compound | Fluorine Position | Biological Activity |

|---|---|---|

| This compound | 4 | Anticancer, anti-inflammatory |

| Ethyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate | 5 | Antimicrobial |

| Ethyl 1H-pyrazole-4-carboxylate | None | Limited biological activity |

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .

Research Findings on Anti-inflammatory Effects

A recent publication in Bioorganic & Medicinal Chemistry Letters highlighted the anti-inflammatory effects of this compound in a murine model of arthritis. The compound significantly reduced swelling and joint damage compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes and characterization methods for Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous pyrazole carboxylates are prepared via reactions between pyrazole precursors (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) and halogenated aromatic reagents (e.g., fluoro-iodobenzoyl chloride) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Characterization:

- NMR Spectroscopy : ¹H/¹³C NMR is critical for verifying substitution patterns. Peaks for the methyl group (δ ~2.22 ppm), ethyl ester (δ ~4.27 ppm, q; δ ~1.32 ppm, t), and fluorine-induced splitting patterns should be analyzed .

- Mass Spectrometry : ESI-MS or LC-MS confirms molecular weight (e.g., [M+1]⁺ at m/z 402.2 for related compounds) .

- Purity : GC or HPLC (≥98% purity) ensures suitability for downstream applications .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store in airtight containers at 0–8°C to prevent decomposition. Avoid exposure to moisture, heat, and strong oxidizers .

- Handling : Use PPE (gloves, safety glasses) and work in a fume hood to minimize inhalation/contact. Incompatibilities include oxidizing agents, which may generate hazardous byproducts (e.g., CO, NOₓ) .

- Waste Disposal : Collect in labeled containers for licensed disposal services; avoid environmental release .

Advanced Research Questions

Q. How can crystallographic data and hydrogen-bonding patterns inform the compound’s solid-state behavior?

Methodological Answer:

- Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to solve crystal structures. Mercury CSD 2.0 aids in visualizing packing motifs and void analysis .

- Hydrogen Bonding : Graph-set analysis (e.g., Etter’s rules) identifies directional interactions (e.g., C=O⋯H–N) that stabilize crystal lattices. For pyrazole derivatives, intermolecular H-bonds often involve the ester carbonyl or fluorine substituents .

- Data Interpretation : Compare metrics (bond lengths, angles) with Cambridge Structural Database entries to assess conformational trends .

Q. What computational methods predict reactivity and regioselectivity in further functionalization?

Methodological Answer:

- DFT Studies : Optimize geometries at the B3LYP/6-31G(d) level to map electrostatic potentials, identifying nucleophilic/electrophilic sites (e.g., fluorine or methyl groups) .

- Reactivity Insights :

- Kinetic Modeling : Use software like Gaussian to simulate reaction pathways (e.g., SNAr vs. cross-coupling) .

Q. How can researchers resolve contradictions in synthetic yields or byproduct formation?

Methodological Answer:

- Yield Optimization :

- Byproduct Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.